

An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a

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Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B10855430

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This technical guide provides a comprehensive overview of **5-O-Demethyl-28-hydroxy-Avermectin A1a**, a significant degradation product of the avermectin family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Identifiers and Physicochemical Properties

5-O-Demethyl-28-hydroxy-Avermectin A1a is primarily known as a derivative formed through the degradation of Avermectin A1a. Its identifiers and key physicochemical properties are summarized below.

Identifier	Value	Source
CAS Number	96722-46-2	[1]
Molecular Formula	C48H72O15	[2]
Molecular Weight	889.08 g/mol	[2]
Synonyms	Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][3][4]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv.	N/A
Parent Compound	Avermectin A1a / Avermectin B1a	[5][6]

Formation Through Degradation

5-O-Demethyl-28-hydroxy-Avermectin A1a is not typically synthesized directly but is formed as a degradation product of Avermectin A1a under various stress conditions. Understanding the degradation pathway is crucial for the stability testing and formulation of avermectin-based products.

Experimental Protocol: Forced Degradation of Avermectin

The following protocol is a representative method for inducing the degradation of avermectins to generate and identify products such as **5-O-Demethyl-28-hydroxy-Avermectin A1a**. This protocol is based on established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][7][8]

Objective: To generate degradation products of Avermectin A1a under controlled stress conditions for identification and characterization.

Materials:

- Avermectin A1a reference standard

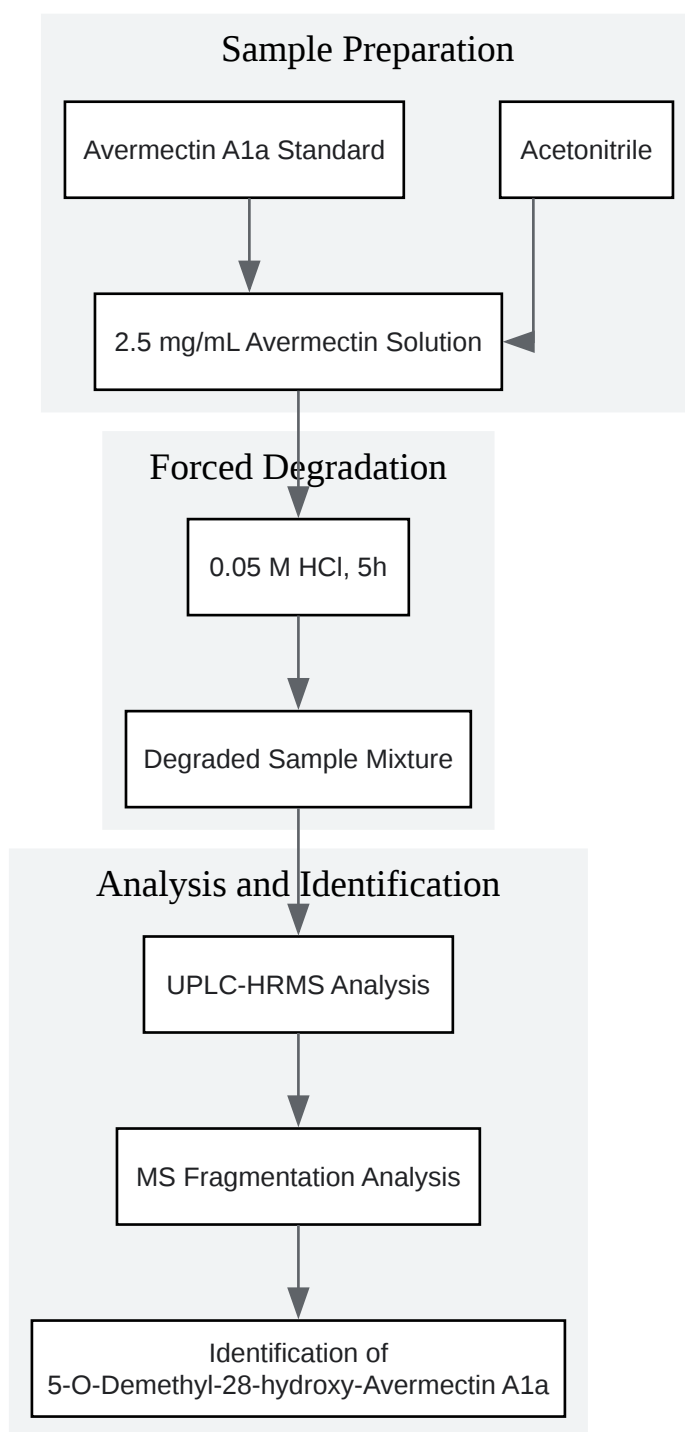
- Acetonitrile (ACN), HPLC grade
- Hydrochloric acid (HCl), 0.05 M
- Sodium hydroxide (NaOH), 0.5 M
- Ammonium acetate (NH₄OAc), 10 mM in water
- ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 μm particle size) or equivalent
- Ultimate AQ-C18 column (250 × 70 mm, 10 μm particle size) or equivalent for preparative HPLC
- HPLC or UPLC system with a UV detector and a high-resolution mass spectrometer (HRMS)

Procedure:

- **Sample Preparation:** Prepare a 2.5 mg/mL solution of Avermectin A1a in acetonitrile.
- **Acidic Stress:** Treat the sample solution with 0.05 M HCl for 5 hours. To generate larger quantities for isolation, 1.0 g of Avermectin can be dissolved in 100 mL of ACN and mixed with 100 mL of 0.5 M HCl and left for 24 hours.[3]
- **Neutralization (for preparative scale):** After the degradation period, neutralize the solution by adding an equivalent amount of 0.5 M NaOH. Add an additional 100 mL of ACN.[3]
- **Analytical Separation (UPLC-HRMS):**
 - Inject the stressed sample into the UPLC-HRMS system.
 - Use a gradient elution on an ACE UltraCore 2.5 SuperC18 column.[3][9]
 - The mobile phase and gradient conditions should be optimized to achieve sufficient separation of the parent compound and its degradation products.
- **Preparative Separation (for isolation):**

- Use a gradient elution on an Ultimate AQ-C18 column with a mobile phase consisting of 10 mM NH₄OAc in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[3]
- A typical gradient could be: 0 min (55% B), 41 min (77% B), 42 min (100% B), and 47 min (100% B) at a flow rate of 200 mL/min.[3]
- Characterization: Identify the degradation products, including **5-O-Demethyl-28-hydroxy-Avermectin A1a**, by comparing their mass spectrometry fragmentation patterns with that of the Avermectin B1a standard.[3][7]

Workflow for Forced Degradation and Analysis



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Forced degradation and analysis workflow.

Biological Activity and Mechanism of Action

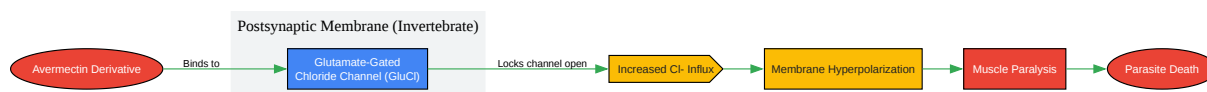
Specific quantitative biological activity data for **5-O-Demethyl-28-hydroxy-Avermectin A1a** is not extensively available in public literature. However, the mechanism of action for the parent class of avermectins is well-established and provides a strong basis for understanding the potential biological effects of its derivatives.

Avermectins exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCl) in invertebrate nerve and muscle cells.[10][11][12] This interaction leads to the following signaling cascade:

- **Binding:** Avermectin binds to the GluCl receptor.
- **Channel Opening:** This binding locks the chloride ion channel in an open state.[10]
- **Hyperpolarization:** The influx of chloride ions causes hyperpolarization of the cell membrane. [11]
- **Paralysis:** The sustained hyperpolarization leads to the paralysis of pharyngeal and somatic muscles in the parasite.[11]
- **Death:** Ultimately, the paralysis results in the death of the parasite.

Mammals are generally not susceptible to this mechanism at therapeutic doses because their glutamate-gated chloride channels are primarily confined to the central nervous system, and avermectins do not readily cross the blood-brain barrier.[10]

Avermectin Signaling Pathway



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Mechanism of action for avermectin compounds.

Conclusion

5-O-Demethyl-28-hydroxy-Avermectin A1a is a key degradant of Avermectin A1a. While specific biological activity data for this particular molecule remains limited, its formation and the well-understood mechanism of action of its parent compound are of significant interest in the fields of pharmaceutical stability testing and drug development. The provided experimental framework for forced degradation serves as a valuable tool for researchers investigating the stability and impurity profiles of avermectin-based therapeutics. Further research is warranted to fully elucidate the specific biological and toxicological profile of this and other avermectin derivatives.

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